Anti-Colitis Activity: Head-to-Head with 14-Veratroylpseudaconine
In a direct head-to-head comparison within the same study, 14-O-acetylneoline demonstrated significant protection against TNBS-induced weight loss and colitic inflammation, whereas its structural analog, 14-veratroylpseudaconine, exacerbated the disease state [1].
| Evidence Dimension | Effect on TNBS-induced colitis |
|---|---|
| Target Compound Data | Significant protection against weight loss and inflammation; improvement in clinical, macroscopic, and histological parameters. |
| Comparator Or Baseline | 14-Veratroylpseudaconine; TNBS-only control group. |
| Quantified Difference | 14-O-acetylneoline: protective effect. 14-Veratroylpseudaconine: exacerbated colitic inflammation. TNBS control: severe disease pathology. |
| Conditions | TNBS-induced colitis model in C57BL/6 mice; doses of 10, 20, and 50 μg per mouse. |
Why This Matters
This data provides a clear, non-interchangeable selection criterion; sourcing 14-O-acetylneoline is essential for achieving a protective anti-inflammatory effect in colitis models, whereas a closely related analog would be contraindicated due to its disease-exacerbating properties.
- [1] Wangchuk, P., Navarro, S., Shepherd, C., Keller, P. A., Pyne, S. G., & Loukas, A. (2015). Diterpenoid alkaloids of Aconitum laciniatum and mitigation of inflammation by 14-O-acetylneoline in a murine model of ulcerative colitis. Scientific Reports, 5, 12845. View Source
